2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide
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Overview
Description
2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a pyrazole ring, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide typically involves the reaction of 1-(1-methylpyrazol-3-yl)ethanamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted amides, thiol derivatives, and ethers.
Oxidation Reactions: Products include oxides, hydroxyl derivatives, and carboxylic acids.
Reduction Reactions: Products include primary or secondary amines and other reduced derivatives.
Scientific Research Applications
2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death .
Comparison with Similar Compounds
2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide can be compared with other similar compounds such as:
2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide: This compound has a similar structure but contains a sulfonylpiperidine moiety instead of a propanamide group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound features an indole and methoxynaphthalene group, highlighting the diversity of structures that can be derived from similar synthetic routes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(10)9(14)11-7(2)8-4-5-13(3)12-8/h4-7H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDHFCIDZHWGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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